molecular formula C10H10N2O3 B2761212 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 937691-36-6

6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Katalognummer: B2761212
CAS-Nummer: 937691-36-6
Molekulargewicht: 206.201
InChI-Schlüssel: SYMJIFPZZGOKLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring fused to a pyridine backbone. The structure includes an ethyl group at position 6, a methyl group at position 3, and a carboxylic acid moiety at position 2.

Eigenschaften

IUPAC Name

6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-3-6-4-7(10(13)14)8-5(2)12-15-9(8)11-6/h4H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMJIFPZZGOKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NOC2=N1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937691-36-6
Record name 6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminoisoxazoles with diethyl 2-oxopropylphosphonate, followed by cyclization to form the desired isoxazole ring . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) or ruthenium(II) for efficient cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Recent studies have highlighted the compound's diverse biological activities, particularly in the context of cancer research and other therapeutic areas:

Anticancer Properties

Research indicates that derivatives of isoxazolo[5,4-b]pyridine exhibit notable cytotoxic effects against various cancer cell lines. In a study by Ahmed El-Mekabaty and Mona E. Ibrahim, several isoxazole derivatives were synthesized and tested for their anticancer activity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. Among the tested compounds, some exhibited high selectivity and lower toxicity towards normal cells compared to established anticancer drugs like 5-Fluorouracil. This suggests potential for developing targeted cancer therapies using derivatives of 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Isoxazole derivatives are known to possess activity against various pathogens, including bacteria and fungi. The structural features of 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid may enhance its interaction with microbial targets, leading to effective inhibition of growth .

Anti-inflammatory Effects

Compounds containing the isoxazole ring have demonstrated anti-inflammatory properties in various models. The mechanism often involves modulation of inflammatory mediators, which can be beneficial in treating conditions like arthritis or other inflammatory diseases .

Synthesis and Derivatives

The synthesis of 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves reactions starting from readily available precursors such as 3-methylisoxazol-5-amine. This compound serves as a key intermediate for generating a range of isoxazole derivatives with varied biological activities .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic properties of synthesized isoxazole derivatives against HCT-116 and PC3 cell lines. The results indicated that certain derivatives displayed IC50 values indicating strong cytotoxicity while maintaining lower toxicity profiles against normal cells .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of isoxazole derivatives derived from the parent compound. The study highlighted their effectiveness against specific bacterial strains, suggesting a pathway for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Position 3 Substituents

  • Methyl group (Target Compound) : A small, electron-donating substituent that reduces steric hindrance and enhances solubility compared to bulkier groups.
  • Phenyl (CAS 937597-62-1) : Enhances aromatic interactions but may reduce aqueous solubility due to hydrophobicity .

Position 6 Substituents

  • Ethyl group (Target Compound) : A linear alkyl chain that balances lipophilicity and solubility.
  • 4-Methoxyphenyl (Ref. ) : Adds electron-rich aromaticity, which may influence binding affinity in biological targets via π-π interactions.
  • Thiophen-2-yl (CAS 937597-62-1) : A heteroaromatic group that could modulate electronic properties and enhance reactivity in cross-coupling reactions .

Molecular Weight and Functional Implications

  • The target compound (C₁₁H₁₂N₂O₃) has a lower molar mass (220.23 g/mol) compared to analogs with aromatic substituents (e.g., 337.38 g/mol for the thiophene derivative). This suggests improved bioavailability in drug design contexts.
  • The cyclopropyl derivative (232.24 g/mol) retains moderate mass while introducing ring strain, which is advantageous in modulating pharmacokinetic profiles .

Biologische Aktivität

6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS No. 937691-36-6) is a compound that has garnered attention for its potential biological activities. With a molecular formula of C10H10N2O3 and a molecular weight of 206.2 g/mol, this compound belongs to the class of isoxazole derivatives, which are known for their diverse pharmacological properties.

PropertyValue
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
CAS Number937691-36-6
Physical FormPowder
Purity≥95%

Research indicates that isoxazole derivatives can exhibit various biological activities, including:

  • Antimicrobial Activity : Certain isoxazole compounds have shown effectiveness against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that isoxazole derivatives can induce apoptosis in various cancer cell lines.

Case Studies and Findings

  • Immunological Activity : A study explored the immunological effects of related isoxazole derivatives, revealing that structural modifications significantly influenced their activity. The study utilized models of humoral and cellular immune responses in mice, demonstrating that specific substitutions on the isoxazole ring could enhance or inhibit immune responses .
  • Antimicrobial Studies : In vitro tests have shown that derivatives of isoxazoles possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the ability of these compounds to disrupt bacterial cell membranes .
  • Cytotoxicity Assessments : Research has demonstrated that certain analogs of isoxazoles can selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Structure-Activity Relationship (SAR)

The biological activity of 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can be influenced by its structural features:

  • Substituents on the Isoxazole Ring : Modifications at the 3 and 6 positions have been linked to enhanced biological activity, particularly in terms of cytotoxicity and antimicrobial effects.
  • Carboxylic Acid Group : The presence of the carboxylic acid moiety plays a critical role in solubility and interaction with biological targets.

Future Directions

Given the promising biological activities associated with 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid, further investigations are warranted:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : To elucidate the pathways through which these compounds exert their effects.
  • Optimization of Derivatives : To enhance efficacy and reduce toxicity through rational drug design.

Q & A

Q. What are the standard synthetic routes for 6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid?

The synthesis typically involves multi-step reactions starting with condensation of a substituted aldehyde (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives. Cyclization using catalysts like palladium or copper under reflux conditions in solvents such as dimethylformamide (DMF) or toluene is critical. Subsequent functionalization of the core structure (e.g., ethyl and methyl group introduction) is achieved via alkylation or ester hydrolysis. Reaction yields depend on precise stoichiometry and temperature control (80–120°C) .

Q. Which spectroscopic techniques are recommended for structural characterization?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substituent positions and ring connectivity.
  • FTIR spectroscopy to identify carboxylic acid (-COOH) and heterocyclic C=N/C-O stretches.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve 3D geometry and hydrogen-bonding patterns .

Q. How can researchers assess the purity of this compound post-synthesis?

Purity is evaluated using:

  • Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid).
  • Melting point analysis (sharp melting range indicates high purity).
  • Elemental analysis (EA) to verify C, H, N, and O content within ±0.4% of theoretical values .

Q. What are the primary biological screening assays for this compound?

Initial evaluations focus on:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ determination).
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How does this compound compare structurally to related isoxazolopyridines?

Unique features include:

  • Substituent positioning : The ethyl group at C6 and methyl at C3 enhance steric hindrance and electronic effects.
  • Carboxylic acid moiety : Improves solubility and enables derivatization (e.g., amide coupling). Contrast with simpler analogs (e.g., unsubstituted isoxazolopyridines) shows increased bioactivity due to optimized lipophilicity .

Advanced Research Questions

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Pd/Cu ratios (e.g., 1:2 molar) improve cyclization efficiency.
  • Solvent optimization : Toluene reduces side reactions vs. DMF.
  • Flow chemistry : Continuous reactors enhance heat/mass transfer and reduce batch variability.
  • In-line analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically .

Q. How can computational modeling guide SAR studies?

  • Density functional theory (DFT) : Calculates electrostatic potential maps to predict nucleophilic/electrophilic sites.
  • Molecular docking : Screens against target proteins (e.g., COX-2, EGFR) to prioritize derivatives for synthesis.
  • ADMET prediction : SwissADME or pkCSM models forecast pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What mechanistic insights explain its antimicrobial activity?

Proposed mechanisms include:

  • Membrane disruption : Interaction with lipid bilayers via hydrophobic substituents.
  • Enzyme inhibition : Competitive binding to bacterial dihydrofolate reductase (DHFR) active sites.
  • ROS generation : Induction of oxidative stress in microbial cells via redox-active heterocycles .

Q. How can in vivo efficacy be evaluated preclinically?

  • Murine infection models : Intraperitoneal administration in sepsis models (e.g., S. aureus-infected mice).
  • Pharmacokinetic profiling : Plasma concentration-time curves (AUC, Cₘₐₓ) via LC-MS/MS.
  • Toxicology : Acute toxicity studies (LD₅₀) and histopathological analysis of liver/kidney tissues .

Q. What advanced analytical methods resolve degradation pathways?

  • Forced degradation studies : Exposure to heat, light, and pH extremes followed by LC-MS to identify degradants.
  • Stability-indicating methods : UPLC-PDA with charged aerosol detection (CAD) for non-UV-active byproducts.
  • Isotopic labeling : ¹⁴C-tracing to track metabolic breakdown in hepatocyte models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.